molecular formula C12H14N2O4S B3892741 N-(anilinocarbonothioyl)glutamic acid

N-(anilinocarbonothioyl)glutamic acid

Cat. No.: B3892741
M. Wt: 282.32 g/mol
InChI Key: BKDFTHVYEAKALU-UHFFFAOYSA-N
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Description

N-(Anilinocarbonothioyl)glutamic acid is a specialized derivative of glutamic acid, featuring an anilinocarbonothioyl group (–NH–C(=S)–C₆H₅) attached to the amino moiety of the glutamic acid backbone. This modification introduces a thiocarbonyl (C=S) bond and an aromatic aniline group, which significantly alters its chemical and biological properties compared to unmodified glutamic acid. These structural features suggest applications in drug design, particularly in targeting enzymes or receptors sensitive to sulfur-containing ligands .

Properties

IUPAC Name

2-(phenylcarbamothioylamino)pentanedioic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O4S/c15-10(16)7-6-9(11(17)18)14-12(19)13-8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,15,16)(H,17,18)(H2,13,14,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKDFTHVYEAKALU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=S)NC(CCC(=O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>42.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26661026
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Glutamic Acid Derivatives

Compound Name Molecular Formula Substituent Group Key Properties
This compound C₁₂H₁₃N₃O₄S Anilinocarbonothioyl Thiocarbonyl enhances electrophilicity; aniline enables aromatic interactions.
N-Acetyl-L-glutamic acid C₇H₁₁NO₅ Acetyl (–COCH₃) Improved lipophilicity; used in metabolic studies .
N-Formyl-L-glutamic acid C₆H₉NO₅ Formyl (–CHO) Higher reactivity in acyl transfer reactions .
N-(4-Aminobenzoyl)-L-glutamic acid C₁₃H₁₅N₃O₅ 4-Aminobenzoyl Benzoyl group enhances stability; potential anticancer applications .
Diethyl N-[5-methylamino-2-thienoyl]-L-glutamate C₁₅H₂₂N₂O₅S Thiophene-carbonyl Thiophene moiety confers neuroprotective effects .

Functional Group Impact on Reactivity and Bioactivity

  • Thiocarbonyl vs.
  • Aromatic vs. Aliphatic Substituents : The aniline group in the target compound enables π-stacking interactions absent in aliphatic analogs like N-acetyl or N-formyl derivatives. This property is critical in protein-ligand recognition .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(anilinocarbonothioyl)glutamic acid
Reactant of Route 2
N-(anilinocarbonothioyl)glutamic acid

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